molecular formula C20H16N2O B15082986 1-Benzoyl-1,4-dihydro-4-(1H-indol-3-yl)pyridine CAS No. 27058-18-0

1-Benzoyl-1,4-dihydro-4-(1H-indol-3-yl)pyridine

Cat. No.: B15082986
CAS No.: 27058-18-0
M. Wt: 300.4 g/mol
InChI Key: WBAGVPNSMZETHA-UHFFFAOYSA-N
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Description

1-Benzoyl-1,4-dihydro-4-(1H-indol-3-yl)pyridine (CAS 27058-18-0) is a heterocyclic compound with the molecular formula C₂₀H₁₆N₂O and a molecular weight of 300.36 g/mol (Fig. 1). Its structure combines a dihydropyridine (DHP) core substituted with a benzoyl group at the 1-position and an indole moiety at the 4-position. The compound exhibits moderate lipophilicity (logP = 3.51), as determined via reverse-phase HPLC analysis using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase . This method is scalable for pharmacokinetic studies and impurity isolation, highlighting its relevance in pharmaceutical research .

Properties

CAS No.

27058-18-0

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

[4-(1H-indol-3-yl)-4H-pyridin-1-yl]-phenylmethanone

InChI

InChI=1S/C20H16N2O/c23-20(16-6-2-1-3-7-16)22-12-10-15(11-13-22)18-14-21-19-9-5-4-8-17(18)19/h1-15,21H

InChI Key

WBAGVPNSMZETHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC(C=C2)C3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and cyclization. Ceric ammonium nitrate (CAN) has emerged as a potent catalyst, enabling solvent-free conditions and reducing reaction times to 1–2.5 hours with yields exceeding 85%. Key parameters include:

  • Catalyst loading : 0.5 mmol CAN per 0.01 mol aldehyde.
  • Temperature : Room temperature (25°C) suffices under solvent-free conditions, avoiding energy-intensive heating.
  • Substrate selectivity : Electron-withdrawing groups on the aldehyde (e.g., bromine in 5-bromothiophene-2-carboxaldehyde) enhance reactivity by stabilizing intermediates.

Microwave-Assisted Flow Synthesis

Modern adaptations of the Hantzsch reaction leverage microwave irradiation and continuous flow reactors to improve efficiency. The Bohlmann–Rahtz pyridine synthesis, though traditionally used for pyridines, has been repurposed for dihydropyridines in flow systems.

Protocol for Continuous Processing

  • Reagents : A homogeneous mixture of 2-aroylpyrroles, dialkyl malonates, and manganese(III) acetate in acetonitrile.
  • Conditions : Heated to 70–80°C under nitrogen, with a residence time of 10–15 minutes in a microwave flow reactor.
  • Yield : ~75% for analogous dihydropyridines, with regioselectivity ensured by Brønsted acid catalysts.

This method eliminates intermediate isolation, making it scalable for gram-scale production. However, the indole moiety’s sensitivity to microwave irradiation necessitates careful temperature control.

Radical Addition and Alkylation Approaches

Patent literature describes radical-mediated pathways for structurally related pyrrolizines, offering insights into alternative routes for the target compound.

Manganese(III)-Catalyzed Radical Cyclization

  • Substrates : 2-Benzoylpyrrole and diethyl bromomalonate.
  • Mechanism : Manganese(III) acetate generates radicals that undergo intermolecular alkylation, forming the dihydropyridine ring.
  • Advantages : High functional group tolerance; applicable to electron-deficient aromatics.
  • Limitations : Requires stoichiometric Mn(III), increasing metal waste.

Green Chemistry Innovations

Solvent-Free Synthesis with CAN Catalysis

A breakthrough in sustainable synthesis involves CAN-catalyzed reactions under solvent-free conditions:

Parameter Value
Catalyst Ceric ammonium nitrate (CAN)
Reaction Time 1–2.5 hours
Yield 82–92%
Temperature 25°C (room temperature)
Workup Complexity Simple filtration/recrystallization

This method avoids toxic solvents, aligning with green chemistry principles, and achieves comparable yields to traditional methods.

Post-Synthetic Modifications

Acylation of the Dihydropyridine Core

The benzoyl group is introduced via Friedel-Crafts acylation using benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃). HPLC analysis confirms product purity, with retention times optimized using a Newcrom R1 column (mobile phase: acetonitrile/water/phosphoric acid).

Analytical Validation

Chromatographic Characterization

Reverse-phase HPLC (Newcrom R1 column) achieves baseline separation of the target compound from impurities. Key conditions:

  • Mobile Phase : 60:40 acetonitrile/water with 0.1% phosphoric acid.
  • Flow Rate : 1.0 mL/min.
  • Detection : UV at 254 nm.

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons of the indole moiety resonate at δ 7.2–7.8 ppm, while the dihydropyridine CH₂ appears as a triplet near δ 3.1 ppm.
  • MS (ESI) : Molecular ion peak at m/z 300.4 [M+H]⁺.

Comparative Analysis of Methods

Method Yield (%) Time Scalability Environmental Impact
Classical Hantzsch 70–85 4–6 hours Moderate High (solvent use)
Microwave Flow 75–80 10–15 min High Moderate
CAN-Catalyzed Green 82–92 1–2.5 hours High Low
Radical Cyclization 65–75 3–4 hours Low High (metal waste)

The CAN-catalyzed method outperforms others in yield and sustainability, though microwave flow synthesis excels in speed.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-1,4-dihydro-4-(1H-indol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

1-Benzoyl-1,4-dihydro-4-(1H-indol-3-yl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Benzoyl-1,4-dihydro-4-(1H-indol-3-yl)pyridine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Findings :

  • DHP-derivative 28k, featuring a pentadecyl chain , demonstrated irreversible calcium channel blocking but suffered from reduced affinity due to steric hindrance and hydrophobicity . In contrast, the indole moiety in the target compound may offer balanced steric and electronic interactions for reversible target engagement.

Indole-Containing Heterocycles

Indole is a privileged scaffold in drug discovery. For example, α₂C-AR agonists (e.g., Compound A and B) share heterocyclic cores but differ in substituents (Table 2).

Compound Key Features Pharmacological Activity Reference
1-Benzoyl-1,4-dihydro-4-(1H-indol-3-yl)pyridine Benzoyl-indole-DHP hybrid Undisclosed (PK-optimized)
Compound A (α₂C-AR agonist) Imidazole-benzoxazine core Peripheral vasoconstriction
Compound B (α₂C-AR agonist) Similar to Compound A with modified substituents Enhanced α₂C-AR selectivity

Key Findings :

  • The indole moiety in the target compound may enable interactions with aromatic residues in binding pockets, similar to imidazole in Compound A/B. However, its DHP core likely redirects activity away from α₂C-AR toward calcium channels or other targets .

Pyridine-Based Analogs

Pyridine derivatives in , such as 1-ethyl-1,4-dihydro-4-(4-methoxyphenyl)pyridine, share the DHP core but lack indole or benzoyl groups (Table 3).

Compound CAS Number Key Substituents Reference
1-Ethyl-1,4-dihydro-4-(4-methoxyphenyl)pyridine 595544-73-3 Ethyl, 4-methoxyphenyl
1-Ethyl-1,4-dihydro-4-(4-nitrophenyl)pyridine 595544-74-4 Ethyl, 4-nitrophenyl

Key Findings :

  • This could enhance binding specificity but may complicate synthetic accessibility.

Biological Activity

1-Benzoyl-1,4-dihydro-4-(1H-indol-3-yl)pyridine, a compound featuring both indole and pyridine moieties, has garnered attention for its potential biological activities. This article aims to provide an overview of its biological activities, including antimicrobial and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of 1-benzoyl-1,4-dihydro-4-(1H-indol-3-yl)pyridine can be represented as follows:

C16H14N2O\text{C}_{16}\text{H}_{14}\text{N}_{2}\text{O}

This compound is characterized by a benzoyl group attached to a dihydropyridine ring that is further substituted with an indole group, contributing to its diverse biological activities.

Antimicrobial Activity

Research indicates that 1-benzoyl-1,4-dihydro-4-(1H-indol-3-yl)pyridine exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were found to be as low as 0.0039 mg/mL for certain derivatives, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of 1-Benzoyl-1,4-Dihydro-4-(1H-Indol-3-Yl)pyridine

Bacterial StrainMIC (mg/mL)Activity Level
Staphylococcus aureus0.0039High
Escherichia coli0.025Moderate
Pseudomonas aeruginosaNot tested-
Candida albicansNot tested-

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. A study involving the evaluation of various derivatives indicated that certain compounds exhibited significant efficacy against ovarian cancer xenografts in nude mice, achieving tumor growth suppression rates of up to 100% .

Case Study: Efficacy Against Ovarian Cancer

In a controlled experiment, the compound was administered to mice with established ovarian tumors. The results demonstrated complete tumor regression in treated groups compared to controls receiving no treatment or standard chemotherapy agents.

Structure-Activity Relationship (SAR)

The biological activity of 1-benzoyl-1,4-dihydro-4-(1H-indol-3-yl)pyridine can be attributed to its structural components. The presence of the indole moiety is crucial for its interaction with biological targets. Modifications on the benzoyl and indole rings have been shown to enhance or diminish activity, highlighting the importance of specific substituents in optimizing therapeutic effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-Benzoyl-1,4-dihydro-4-(1H-indol-3-yl)pyridine and analogous pyridine-indole hybrids?

  • Methodological Answer : Synthesis typically involves nucleophilic addition or cyclization reactions. For example, pyridinium salts can react with indole derivatives under controlled temperatures (e.g., 0°C to room temperature) in solvents like pyridine or acetonitrile. Tosyl chloride or benzoyl chloride may act as activating agents. Reaction optimization includes adjusting stoichiometry, solvent polarity, and catalyst use .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer : Multimodal characterization is critical:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton/carbon environments (e.g., indole NH at δ 10.84 ppm, aromatic protons) .
  • Mass Spectrometry (ESI-MS) : Detects molecular ions and fragmentation patterns (e.g., loss of functional groups like tosyl) .
  • Elemental Analysis : Validates purity and empirical formula .

Q. What analytical techniques ensure purity assessment during synthesis?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) monitor reaction progress. Melting point determination and spectroscopic consistency (e.g., absence of extraneous NMR peaks) further confirm purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and computational models?

  • Methodological Answer : Cross-validation is essential:

  • X-ray Diffraction (XRD) : SHELX programs (e.g., SHELXL) refine crystal structures, addressing positional disorder or thermal motion .
  • Density Functional Theory (DFT) : Compare optimized geometries with experimental bond lengths/angles. Discrepancies may indicate solvent effects or crystal packing forces .

Q. What strategies address low reaction yields in pyridine-indole hybrid synthesis?

  • Methodological Answer : Systematic optimization:

  • Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates.
  • Catalysis : Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts improve reaction kinetics.
  • Temperature Gradients : Stepwise heating (e.g., 0°C → RT → reflux) balances reactivity and side-product formation .

Q. How are biological activities (e.g., antimicrobial) evaluated for this compound?

  • Methodological Answer :

  • In Vitro Assays : Minimum Inhibitory Concentration (MIC) tests against bacterial/fungal strains (e.g., E. coli, S. aureus).
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., RAW 264.7 macrophages) assess selectivity .
  • Mechanistic Studies : Enzyme inhibition assays (e.g., COX-2) or receptor-binding studies elucidate molecular targets .

Q. What challenges arise in crystallographic refinement of pyridine-indole hybrids, and how are they mitigated?

  • Methodological Answer : Common issues include:

  • Disordered Solvent Molecules : Use SQUEEZE (in PLATON) to model diffuse electron density.
  • Twinned Crystals : SHELXL’s TWIN command refines twin laws.
  • Weak Diffraction : High-intensity synchrotron sources or cryocooling improve data quality .

Data Contradiction Analysis

Q. How should conflicting spectral and crystallographic data be interpreted?

  • Methodological Answer :

  • Re-examine Sample Purity : Contaminants (e.g., unreacted starting material) skew NMR/ESI-MS data.
  • Dynamic Effects : Solution-state NMR may show conformational flexibility absent in solid-state XRD structures.
  • Advanced Techniques : Variable-temperature NMR or molecular dynamics simulations reconcile discrepancies .

Q. What statistical approaches validate reproducibility in synthetic or biological studies?

  • Methodological Answer :

  • Triplicate Experiments : Report mean ± standard deviation for yields/bioactivity.
  • Control Groups : Include positive/negative controls (e.g., known inhibitors in bioassays).
  • Multivariate Analysis : Principal Component Analysis (PCA) identifies outlier data points in high-throughput screens .

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